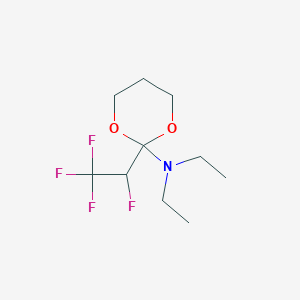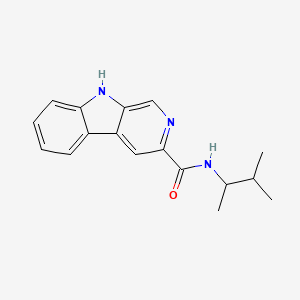![molecular formula C15H23N3O2 B14386563 N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide CAS No. 87837-77-2](/img/structure/B14386563.png)
N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a carbamoyl group and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide typically involves the reaction of 4-(dimethylamino)aniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide can undergo various types of chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(Dimethylamino)phenyl]carbamoyl}butanamide
- N-{[4-(Dimethylamino)phenyl]carbamoyl}pentanamide
- N-{[4-(Dimethylamino)phenyl]carbamoyl}heptanamide
Uniqueness
N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide is unique due to its specific chain length and the presence of the dimethylamino group, which imparts distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
87837-77-2 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamoyl]hexanamide |
InChI |
InChI=1S/C15H23N3O2/c1-4-5-6-7-14(19)17-15(20)16-12-8-10-13(11-9-12)18(2)3/h8-11H,4-7H2,1-3H3,(H2,16,17,19,20) |
InChI Key |
FWCLUABZYCLJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=O)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

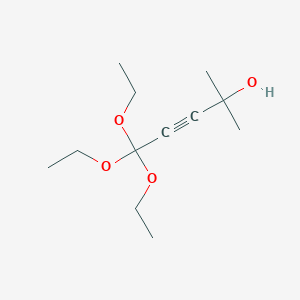
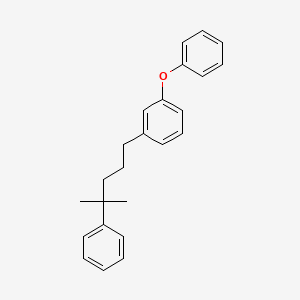
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
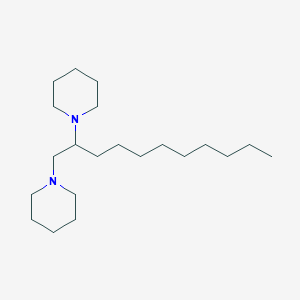
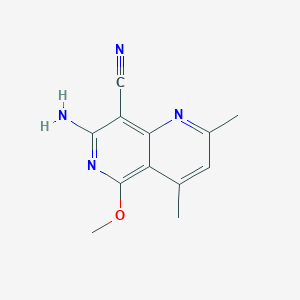
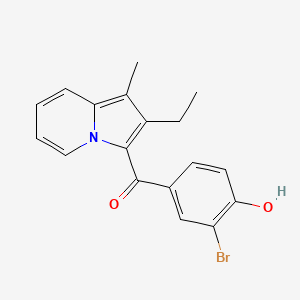

![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)
